molecular formula C23H27NO4 B12939564 1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one

1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one

Cat. No.: B12939564
M. Wt: 381.5 g/mol
InChI Key: WHPPTWLNEVRNPA-UHFFFAOYSA-N
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Description

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one is a complex spirocyclic compound characterized by its unique structure, which includes a spiro carbon atom connecting two rings. Spirocyclic compounds are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry due to their potential biological activity .

Preparation Methods

The synthesis of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include multicomponent reactions (MCRs) and cyclization reactions. For instance, the use of (E)-N-Methyl-1-(methylthio)-2-nitroethenamine as a building block in MCRs has been reported to yield various spirocyclic compounds . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules like spiro-azetidin-2-one, spiro-pyrrolidine, and spiro-indole derivatives. These compounds share the spirocyclic core but differ in their ring structures and substituents. The uniqueness of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one lies in its combination of a piperidine ring with a furochromen core, providing distinct chemical and biological properties .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

1-methyl-2-(piperidine-1-carbonyl)spiro[8H-furo[3,2-f]chromene-7,1'-cyclohexane]-9-one

InChI

InChI=1S/C23H27NO4/c1-15-19-17(27-21(15)22(26)24-12-6-3-7-13-24)8-9-18-20(19)16(25)14-23(28-18)10-4-2-5-11-23/h8-9H,2-7,10-14H2,1H3

InChI Key

WHPPTWLNEVRNPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=C(C=C2)OC4(CCCCC4)CC3=O)C(=O)N5CCCCC5

Origin of Product

United States

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